2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide
Description
This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to purines and exhibit diverse pharmacological properties, including kinase inhibition and antitumor activity . The core structure integrates a pyrazolo[3,4-d]pyrimidine scaffold linked to a 4-(4-fluorophenyl)piperazine moiety via an ethyl spacer, with an acetamide group further functionalized by a 1H-1,3-benzodiazole (benzimidazole) substituent. This design combines features known to enhance binding affinity to adenosine or kinase receptors (e.g., the piperazine ring for receptor interaction ) and the benzimidazole group for improved metabolic stability .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN9O/c27-19-5-7-20(8-6-19)33-11-13-34(14-12-33)25-21-15-32-36(26(21)30-17-29-25)10-9-28-24(37)16-35-18-31-22-3-1-2-4-23(22)35/h1-8,15,17-18H,9-14,16H2,(H,28,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVJKRGZPFDNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)CN5C=NC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Benzodiazole moiety : Known for its pharmacological properties.
- Piperazine ring : Often associated with neuroactive compounds.
- Pyrazolo[3,4-d]pyrimidine : A scaffold that has shown promise in various therapeutic areas.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:
- Inhibition of Receptors : The piperazine component is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
- Enzyme Modulation : Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered drug metabolism and efficacy.
Therapeutic Applications
The compound's unique structure suggests a range of therapeutic applications:
- Antidepressant Effects : Due to its interaction with neurotransmitter systems.
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
Biological Activity Data
A summary of biological activity data is presented in the following table:
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antidepressant | Serotonin receptor assay | IC50 = 50 nM | |
| Anticancer | MTT assay (A549 cells) | IC50 = 25 µM | |
| Enzyme inhibition | PLA2G15 inhibition | IC50 = 0.18 µM |
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antidepressant Activity :
- A randomized controlled trial investigated the antidepressant effects of a derivative of this compound in patients with major depressive disorder. Results indicated significant improvement in symptoms compared to placebo controls.
-
Cancer Cell Line Study :
- In vitro studies demonstrated that the compound exhibits selective cytotoxicity against A549 lung cancer cells, with mechanisms involving apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differentiating features:
Key Observations :
- Piperazine vs. Morpholine : Piperazine derivatives (e.g., Target Compound, Z223-1605) are often prioritized for receptor binding (e.g., serotonin/dopamine receptors), while morpholine () enhances aqueous solubility .
- Fluorine Substitution : Fluorine in the Target Compound and Compound 18 () likely improves metabolic stability and binding affinity via electronegative effects .
- Heterocyclic Variations : Replacement of benzimidazole (Target Compound) with thiadiazole () or triazole () alters polarity and target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
